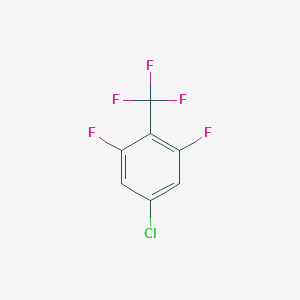
4-Chloro-2,6-difluorobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various reactions such as the Sandmeyer reaction, bromination, and Grignard reaction, as mentioned in the synthesis of 4-chloro-2,5-difluorobenzoic acid . Additionally, the reaction of chloropentafluorobenzene with chlorine trifluoride at low temperatures is used to synthesize a hexafluorinated cyclohexadiene . These methods could potentially be adapted for the synthesis of 4-Chloro-2,6-difluorobenzotrifluoride by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of tri-n-butyltin 2,6-difluorobenzoate shows a macrocyclic tetramer with distorted trigonal bipyramidal geometries . Similarly, the crystal structure of a novel hydrazone compound synthesized from 4-chlorobenzaldehyde is analyzed, revealing a nearly planar molecule except for certain moieties . These analyses provide a basis for predicting the molecular structure of 4-Chloro-2,6-difluorobenzotrifluoride, which would likely exhibit characteristics typical of aromatic compounds with electron-withdrawing substituents.
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds is influenced by the presence of electron-withdrawing groups, such as fluorine atoms, which can affect the site of electrophilic aromatic substitution reactions. The papers do not provide specific reactions for 4-Chloro-2,6-difluorobenzotrifluoride, but the synthesis and reactivity of similar compounds suggest that it would participate in reactions typical of activated aromatic halides, such as nucleophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are often characterized by their melting points, boiling points, solubility, and stability. The papers discuss the characterization of related compounds using elemental analysis, mass spectrometry, infrared spectroscopy, and fluorine NMR spectroscopy . These techniques can be used to determine the properties of 4-Chloro-2,6-difluorobenzotrifluoride, such as its stability, reactivity, and behavior under various conditions.
properties
IUPAC Name |
5-chloro-1,3-difluoro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJLWILHBZITFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240032 |
Source


|
| Record name | 5-Chloro-1,3-difluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-difluorobenzotrifluoride | |
CAS RN |
1221272-93-0 |
Source


|
| Record name | 5-Chloro-1,3-difluoro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,3-difluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)


![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)









